

Henatinib Profile and Comparative Quantitative Data

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Compound Focus: Henatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

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The table below summarizes the core information available for **Henatinib** and its parent compound, Sunitinib:

Property	Henatinib	Sunitinib
Drug Class	Oral small-molecule multikinase inhibitor [1]	Oral multi-targeted tyrosine kinase inhibitor (TKI) with antiangiogenic and antitumor activities [2]
Primary Targets (IC50)	VEGFR-2 (0.6 nM), c-kit (3.3 nM), PDGFR (41.5 nM) [1] [3]	KIT, PDGFRs, VEGFRs [2]
Key Mechanism	Inhibits VEGFR-2 phosphorylation and downstream signaling; suppresses VEGF-stimulated proliferation, migration, and tubule formation of HUVECs [1]	Blocks multiple receptor tyrosine kinases (RTKs) to inhibit angiogenesis and cell growth; can induce apoptosis [4]
In Vivo Activity	Causes regression or growth arrest of tumors in human tumor xenograft models [1]	Delays tumor progression in GIST after Imatinib failure [4]

Property	Henatinib	Sunitinib
Pharmacokinetics	Well absorbed in the intestine; absorption and passive transportation are consistent, not influenced by bile secretion in rats [1]	Elimination half-life ~40-60 hrs; primary active metabolite half-life ~80-110 hrs [4]

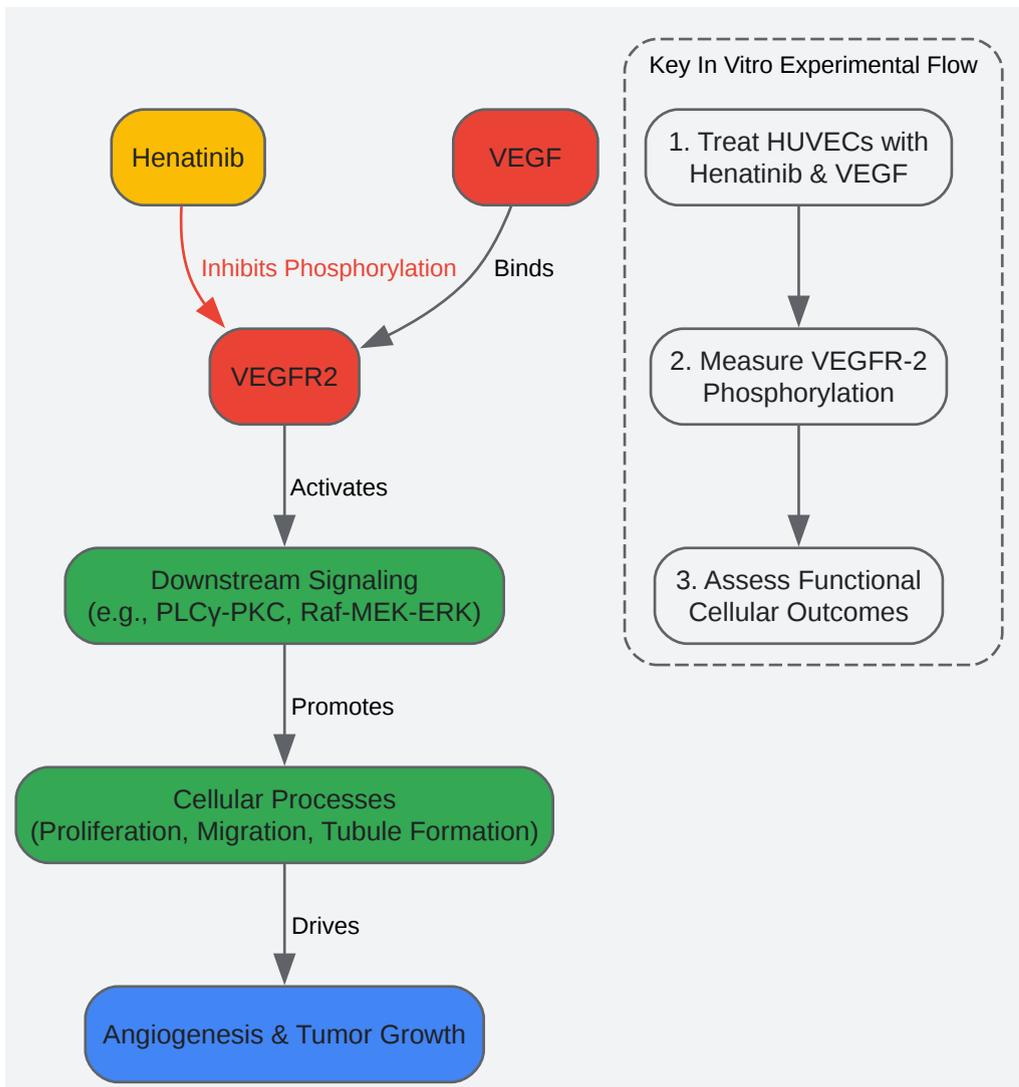
Experimental Models and Methodologies

Here are the key experimental models and methodologies cited in the research:

- **In Vitro Enzyme Assays:** Conducted to determine the half-maximal inhibitory concentration (IC50) of **Henatinib** against purified kinase targets like VEGFR-2, c-kit, and PDGFR [1] [3].
- **Cellular Models in HUVECs:**
 - **Proliferation Assay:** Measure the inhibition of VEGF-stimulated cell growth.
 - **Migration Assay:** Evaluate the suppression of cell movement towards a VEGF stimulus.
 - **Tubule Formation Assay:** Assess the disruption of the ability of HUVECs to form capillary-like structures on a basement membrane matrix, indicating anti-angiogenic potential [1].
- **In Vivo Models:** Utilized human tumor xenograft models in mice to demonstrate tumor regression or growth arrest following **Henatinib** treatment [1].
- **Absorption Studies:** Conducted in rats to show that **Henatinib**'s intestinal absorption is consistent and not affected by bile secretion [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates **Henatinib**'s core mechanism of action and a general workflow for key anti-angiogenesis experiments, based on the available information.



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Diagram illustrating **Henatinib**'s inhibition of VEGF/VEGFR2 signaling to block angiogenesis, with a dashed section outlining key in vitro experimental steps.

Research Context and Further Considerations

- **Henatinib's Status:** The available information describes **Henatinib**'s potent antitumor and antiangiogenic activity in preclinical models [1] [3]. Its current development status and clinical trial data were not found in the search results.
- **Sunitinib's Clinical Role:** Sunitinib is an established second-line treatment for GIST after Imatinib failure [2]. Research directly comparing it to Imatinib dose escalation shows Sunitinib offers significantly longer progression-free survival [2].

- **Therapeutic Index Consideration:** Sunitinib has a complex safety profile and has been investigated as a potential **Narrow Therapeutic Index Drug (NTID)**, meaning small dose changes may lead to significant safety concerns [4]. This is a critical factor for researchers developing derivatives like **Henatinib**.

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References

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To cite this document: Smolecule. [Henatinib Profile and Comparative Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548092#henatinib-derivative-of-sunitinib>]

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